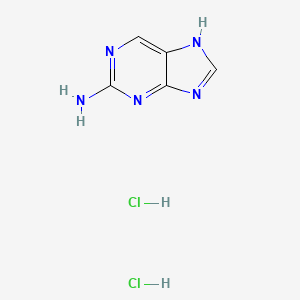

2-Aminopurine dihydrochloride

Overview

Description

2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to alter cell cycle checkpoints and has been utilized in various scientific research applications .

Mechanism of Action

Target of Action

2-Aminopurine dihydrochloride primarily targets DNA, specifically interacting with DNA methyltransferase enzymes . It is also known to inhibit cyclin-dependent kinase 2 (CDK2), a protein that regulates the progression of the cell cycle and is critically associated with tumor growth .

Mode of Action

this compound interacts with its targets by integrating into the DNA structure. It is used as a fluorescent probe to study base flipping, a phenomenon induced by DNA methyltransferase enzymes . This involves a 180° rotation of the target nucleotide around the phosphate backbone, out of the DNA helix and into the reactive site of the enzyme . When incorporated into DNA, the fluorescence of this compound is enhanced if the base stacking or base pairing is perturbed .

Biochemical Pathways

this compound affects the biochemical pathways involved in DNA structure and dynamics. It is used as a probe of DNA-enzyme interaction and enzyme-induced distortion, particularly base flipping . It provides enhanced mechanistic insights that can be gained by a detailed analysis of decay parameters .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in preclinical models. Both this compound and its derivatives are rapidly absorbed, with similar peak concentrations achieved within 1 hour after administration . The compound has the potential for generating sustained levels of the parent nucleoside, DXG, in rhesus monkeys following oral administration .

Result of Action

The result of this compound’s action is a change in the conformation of DNA. This change is detected as a pronounced, characteristic response to base flipping: the loss of the very short (~100 ps) decay component and the large increase in the amplitude of the long (~10 ns) component . This provides an unambiguous signal of base flipping .

Action Environment

The action of this compound is influenced by the local environment. Its fluorescence is strongly dependent upon its local environment. While the this compound base or nucleotide in solution is highly fluorescent, its fluorescence in DNA or RNA is severely quenched by base stacking interactions . Therefore, changes in the local environment, such as perturbations in base stacking or base pairing, can significantly affect the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

2-Aminopurine dihydrochloride plays a significant role in biochemical reactions, primarily as a fluorescent analog of guanosine and adenosine. It is used to study the structure and dynamics of nucleic acids. When incorporated into oligonucleotides, the fluorescence of this compound is highly quenched by stacking interactions with natural bases . This property allows researchers to probe the conformational changes and interactions within DNA and RNA molecules. Additionally, this compound interacts with various enzymes, such as DNA polymerases and methyltransferases, which utilize its fluorescent properties to monitor DNA synthesis and modification processes .

Cellular Effects

This compound has notable effects on cellular processes. It has been shown to suppress the epithelial-mesenchymal transition induced by transforming growth factor-beta1 and attenuate bleomycin-induced pulmonary fibrosis . This compound can restore E-cadherin expression and inhibit fibronectin and vimentin expression in lung cancer cells treated with transforming growth factor-beta1 . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for conditions such as fibrosis and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA, where it can act as a mutagen by inducing point mutations. This compound pairs with thymine as an adenine analog or with cytosine as a guanine analog, leading to base-pair mismatches . The mutagenic pressure exerted by this compound is due to the generation of mutagenic tautomers within the DNA helix . Additionally, its fluorescence properties are utilized to study DNA base flipping, a process where a nucleotide is rotated out of the DNA helix and into the active site of an enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its fluorescence properties make it a valuable tool for time-resolved fluorescence measurements, which can reveal conformational changes in DNA and RNA molecules . The stability and degradation of this compound are critical factors in its long-term use. Studies have shown that it remains stable under specific storage conditions, but its fluorescence can be affected by environmental factors such as temperature and light exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can be used to study DNA synthesis and repair mechanisms without causing significant toxicity . At higher doses, this compound can induce mutagenic effects and potentially lead to adverse outcomes . It is essential to determine the appropriate dosage to balance its research utility with its potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleic acid metabolism. It interacts with enzymes such as DNA polymerases and methyltransferases, which incorporate it into DNA and RNA molecules . This compound can affect metabolic flux and metabolite levels by altering the normal base-pairing interactions within nucleic acids . Its role as a fluorescent probe also allows researchers to study the dynamics of these metabolic pathways in real-time.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its incorporation into nucleic acids allows it to be localized within specific cellular compartments . The distribution of this compound can be influenced by factors such as its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA and RNA molecules. This localization is facilitated by its ability to mimic natural purine bases and be recognized by nucleic acid-processing enzymes . The activity and function of this compound can be affected by its localization, as it can influence processes such as DNA replication, repair, and transcription .

Preparation Methods

The synthesis of 2-aminopurine involves several methods. One notable method includes the combination of creating a condensed polyazotic heterocyclic tetrazolopyrimidine structure, transforming it into triaminopyrimidine, and subsequently cyclizing it into 2-aminopurine . Another method involves the hydrogenation of 6-chloraminopurine . Industrial production methods often involve the use of phosphoryl chloride and subsequent aminoformylation and chlorodeoxygenation .

Chemical Reactions Analysis

2-Aminopurine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Fluorescence Quenching: When inserted into oligonucleotides, its fluorescence is highly quenched by stacking with natural bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted purine compounds.

Scientific Research Applications

2-Aminopurine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Aminopurine dihydrochloride is unique due to its strong fluorescence properties and its ability to act as a protein kinase inhibitor. Similar compounds include:

Guanosine: A natural nucleoside with similar fluorescence properties.

Adenosine: Another natural nucleoside that shares structural similarities with 2-aminopurine.

Thymidine: A nucleoside used in DNA synthesis, but with different fluorescence characteristics.

Properties

IUPAC Name |

7H-purin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696517 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76124-64-6 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1R-(exo,syn)]- (9CI)](/img/new.no-structure.jpg)

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)

![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)